molecular formula C9H9BrN2 B12068916 6-Bromo-2,4-dimethyl-2H-indazole CAS No. 1159511-91-7

6-Bromo-2,4-dimethyl-2H-indazole

Cat. No.: B12068916
CAS No.: 1159511-91-7
M. Wt: 225.08 g/mol
InChI Key: DRTRRQQZZKOGEX-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethyl-2H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1159511-91-7

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

6-bromo-2,4-dimethylindazole

InChI

InChI=1S/C9H9BrN2/c1-6-3-7(10)4-9-8(6)5-12(2)11-9/h3-5H,1-2H3

InChI Key

DRTRRQQZZKOGEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=NN(C=C12)C)Br

Origin of Product

United States

Foundational & Exploratory

6-bromo-2,4-dimethylindazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-2,4-dimethylindazole: Technical Monograph & Synthesis Guide Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Scaffold for Kinase Inhibitor Discovery and Fragment-Based Design

Executive Summary

6-Bromo-2,4-dimethylindazole (CAS: 1159511-91-7) represents a high-value heterocyclic building block in modern medicinal chemistry. Distinguished by its specific 2H-indazole tautomeric lock, this scaffold offers unique vector orientations for structure-activity relationship (SAR) exploration, particularly in the design of ATP-competitive kinase inhibitors. Unlike its 1H-isomer counterparts, the 2-methylated core alters the hydrogen bond donor/acceptor profile of the indazole headgroup, a critical factor in optimizing ligand-protein binding kinetics.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and strategic applications in drug development.

Part 1: Physicochemical Characterization

The precise identification of the 2,4-dimethyl isomer is critical, as methylation at the N2 position fundamentally changes the electronic distribution of the indazole ring compared to the thermodynamically favored N1-isomer.

Table 1: Core Chemical Identity
PropertySpecification
Chemical Name 6-Bromo-2,4-dimethyl-2H-indazole
CAS Number 1159511-91-7
Molecular Formula

Molecular Weight 225.09 g/mol
Exact Mass 223.995 g/mol
Core Scaffold 2H-Indazole (Fixed Tautomer)
Substituents Bromine (C6), Methyl (C4), Methyl (N2)
Predicted LogP ~2.7 (Lipophilic)
H-Bond Acceptors 1 (N1)
H-Bond Donors 0 (N2 is methylated)

Key Structural Insight: In the 2H-indazole form, the nitrogen at position 1 (N1) possesses a lone pair available for hydrogen bonding (acceptor), while N2 is blocked by the methyl group. This contrasts with 1H-indazoles, where N2 is the acceptor and N1 is the donor. This "flip" is often exploited to target specific residues (e.g., the hinge region of kinases) where a specific H-bond pattern is required.

Part 2: Synthetic Methodology

The synthesis of 6-bromo-2,4-dimethylindazole requires a strategy that addresses two main challenges: constructing the substituted benzene core and controlling the regioselectivity of the N-methylation.

2.1 Retrosynthetic Analysis

The most robust route involves the construction of the indazole core via hydrazine cyclization followed by regioselective alkylation.

  • Core Formation: Condensation of a 2-fluorobenzaldehyde derivative with hydrazine.

  • Regiocontrol: Separation of N1/N2 isomers post-methylation.

2.2 Step-by-Step Protocol

Step 1: Synthesis of 6-Bromo-4-methyl-1H-indazole

  • Starting Material: 4-Bromo-2-fluoro-6-methylbenzaldehyde.

  • Reagents: Hydrazine hydrate (

    
    ), DMSO or Ethanol.
    
  • Procedure:

    • Dissolve the aldehyde in DMSO (0.5 M concentration).

    • Add 5.0 equivalents of hydrazine hydrate.

    • Heat to 100°C for 4–6 hours. The hydrazine attacks the aldehyde to form a hydrazone, followed by nucleophilic aromatic substitution (

      
      ) displacing the fluorine atom to close the ring.
      
    • Workup: Pour into ice water. The product, 6-bromo-4-methyl-1H-indazole, typically precipitates as a solid. Filter and wash with water.[1]

Step 2: N-Methylation and Isomer Separation

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, Cesium Carbonate (

    
    ), DMF.
    
  • Procedure:

    • Dissolve the 1H-indazole intermediate in anhydrous DMF.

    • Add 1.5 eq

      
       and stir for 30 min to deprotonate.
      
    • Add 1.1 eq MeI dropwise at 0°C. Allow to warm to RT.

    • Mechanism: The indazole anion is an ambident nucleophile. Methylation occurs at both N1 (thermodynamic product) and N2 (kinetic product).

  • Purification (Critical):

    • The reaction yields a mixture (typically 2:1 to 4:1 favoring N1).

    • Separation: Flash column chromatography (Silica gel).

    • Elution: N1-isomers are generally less polar and elute first in Hexane/EtOAc gradients. The target N2-isomer (2,4-dimethyl) is more polar and elutes second.

2.3 Visualizing the Pathway

The following diagram illustrates the divergent synthesis and the structural difference between the isomers.

Synthesis Figure 1: Divergent synthesis of N-methylindazoles showing the separation of the target 2-isomer. SM 4-Bromo-2-fluoro- 6-methylbenzaldehyde Core Intermediate: 6-Bromo-4-methyl-1H-indazole SM->Core Hydrazine hydrate DMSO, 100°C N1 Product A (Unwanted): 1,4-Dimethylindazole (Thermodynamic) Core->N1 MeI, Cs2CO3 (Major Product) N2 Target Product: 6-Bromo-2,4-dimethylindazole (Kinetic/Separable) Core->N2 MeI, Cs2CO3 (Minor Product)

Caption: Synthetic route highlighting the critical separation of the N2-methyl isomer from the N1-methyl byproduct.

Part 3: Structural Analysis & Identification

Distinguishing the 2,4-dimethyl isomer from the 1,4-dimethyl isomer is a common pitfall. Reliance solely on MS is insufficient as both have identical mass (


 225/227).

Diagnostic NMR Signatures (


 NMR in 

):
  • N-Methyl Shift:

    • N2-Me (Target): Typically appears as a singlet at

      
       4.10 – 4.25 ppm .
      
    • N1-Me (Isomer): Typically appears upfield at

      
       3.90 – 4.05 ppm .
      
  • C3-Proton:

    • The proton at position 3 (the single proton on the pyrazole ring) is sensitive to the adjacent nitrogen's substitution.

    • In 2-substituted indazoles , the C3-H is often deshielded (shifted downfield) due to the adjacent imine-like N1, appearing around

      
       8.2 – 8.4 ppm .
      
  • NOESY (Nuclear Overhauser Effect):

    • N2-Me: Will show NOE correlations with C3-H .

    • N1-Me: Will show NOE correlations with C7-H (or C7-substituent, which is H in this case). This is the definitive confirmation.

Part 4: Applications in Drug Discovery
4.1 Kinase Inhibitor Scaffolds

The 2,4-dimethylindazole core is a bioisostere of the quinazoline and quinoline rings found in many EGFR and VEGFR inhibitors.

  • Pazopanib Analogs: Pazopanib utilizes a 2-methylindazole core. The 6-bromo position serves as a perfect "exit vector" for extending the molecule into the solvent-exposed region of the kinase pocket, improving solubility and pharmacokinetic properties.

  • Hinge Binding: The N1 nitrogen (with its lone pair) acts as a hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the hinge residue).

4.2 Fragment-Based Drug Discovery (FBDD)

The 6-bromo-2,4-dimethylindazole molecule is an ideal "fragment" for FBDD campaigns due to its low molecular weight (<300 Da) and high ligand efficiency.

  • Suzuki-Miyaura Coupling: The C6-Bromine is highly reactive toward boronic acids, allowing rapid library generation of 6-aryl-indazoles.

  • Buchwald-Hartwig Amination: The C6-Bromine can be displaced by amines to introduce solubility-enhancing groups (e.g., piperazines, morpholines).

References
  • Jaffari, G. A., & Nunn, A. J. (1973).[2] Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374.[2] Retrieved from [Link]

  • WuXi Biology. (2022).[1] Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Regioselective N-Methylation of 6-bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, making the controlled synthesis of its derivatives a critical task for drug discovery professionals.[1] Direct N-alkylation of indazoles is often complicated by the formation of a mixture of N1 and N2 regioisomers, which can be challenging to separate and adversely affects product yield.[2] This guide provides two distinct, field-proven protocols for the highly regioselective N-methylation of 6-bromo-4-methyl-1H-indazole. By carefully selecting reaction conditions, chemists can predictably synthesize either the thermodynamically favored N1-methyl isomer (6-bromo-1,4-dimethyl-1H-indazole) or the kinetically favored N2-methyl isomer (6-bromo-2,4-dimethyl-2H-indazole). We will detail the mechanistic rationale, provide step-by-step experimental procedures, and outline robust analytical methods for product validation.

Mechanistic Rationale: Directing Methylation to N1 or N2

The regiochemical outcome of the N-alkylation of indazoles is governed by a delicate balance of thermodynamic and kinetic factors.[3] The indazole core exists in two tautomeric forms, the 1H- and 2H-indazole. The 1H-indazole tautomer is generally considered to be more thermodynamically stable.[2][4]

  • Thermodynamic Control (Favoring N1): Conditions that allow the reaction to reach thermodynamic equilibrium will preferentially yield the more stable N1-alkylated product.[5] This is typically achieved using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[2][6] The base deprotonates the indazole, and the resulting anion equilibrates to the more stable form before being trapped by the methylating agent.

  • Kinetic Control (Favoring N2): Conditions that favor the faster-forming product, regardless of stability, are under kinetic control.[7][8][9] The N2 position is often more sterically accessible and its lone pair more kinetically available for nucleophilic attack.[10] N2-selectivity can be achieved through various methods, including Mitsunobu conditions, which proceed through a different mechanism involving a phosphonium intermediate.[11][12]

The interplay between base, solvent, and temperature is therefore the critical determinant for achieving high regioselectivity.[13]

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Regioisomeric Products Start 6-bromo-4-methyl-1H-indazole IndazoleAnion Indazole Anion Intermediate Start->IndazoleAnion  Strong Base (NaH)  Deprotonation MitsunobuComplex Mitsunobu Complex Start->MitsunobuComplex  PPh3, DEAD  Complexation N1_Product N1-Methyl Isomer (6-bromo-1,4-dimethyl-1H-indazole) Thermodynamically Favored IndazoleAnion->N1_Product  CH3I / (CH3)2SO4  Thermodynamic Control  (Low Temp, Equilibration) N2_Product N2-Methyl Isomer (6-bromo-2,4-dimethyl-2H-indazole) Kinetically Favored IndazoleAnion->N2_Product  Kinetic Pathway  (Often minor under  thermodynamic conditions) MitsunobuComplex->N2_Product  CH3OH  Kinetic Control  (S N 2 Attack)

Figure 1: Competing pathways for N-methylation of indazole.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water and can ignite; handle with extreme care under an inert atmosphere.

Protocol A: N1-Selective Methylation (Thermodynamic Control)

This protocol is designed to yield 6-bromo-1,4-dimethyl-1H-indazole with high selectivity. The use of NaH in THF is a well-established method for achieving excellent N1-regioselectivity.[2][6][14]

Materials and Reagents:

  • 6-bromo-4-methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 6-bromo-4-methyl-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 10 mL per 1 g of indazole) to the flask.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Methylation: Cool the mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 6-bromo-1,4-dimethyl-1H-indazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add 6-bromo-4-methyl-1H-indazole and anhydrous THF to flask. B Cool to 0°C. Add NaH (1.2 eq). A->B C Stir at 0°C (30 min), then RT (1 hr). B->C D Cool to 0°C. Add CH3I (1.1 eq). C->D E Warm to RT. Stir 12-16 hrs. D->E F Monitor by TLC. E->F G Quench with sat. NH4Cl at 0°C. F->G H Extract with EtOAc. G->H I Wash, dry (Na2SO4), and concentrate. H->I J Purify by column chromatography. I->J

Figure 2: Workflow for N1-selective methylation.
Protocol B: N2-Selective Methylation (Kinetic Control via Mitsunobu Reaction)

This protocol is designed to yield 6-bromo-2,4-dimethyl-2H-indazole . The Mitsunobu reaction is a reliable method for achieving N2-alkylation of indazoles, proceeding with high regioselectivity under mild conditions.[11][12]

Materials and Reagents:

  • 6-bromo-4-methyl-1H-indazole

  • Triphenylphosphine (PPh₃)

  • Methanol (CH₃OH)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-bromo-4-methyl-1H-indazole (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous THF (approx. 20 mL per 1 g of indazole).

  • Reagent Addition: Add methanol (1.5 eq) to the solution.

  • Initiation: Cool the stirred mixture to 0 °C in an ice bath. Add DEAD (40% solution in toluene, 1.5 eq) or DIAD (1.5 eq) dropwise over 30 minutes. An exothermic reaction and color change are typically observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The primary challenge in Mitsunobu workups is the removal of triphenylphosphine oxide and the reduced hydrazide byproduct. Direct purification of the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is the most effective method to isolate the pure 6-bromo-2,4-dimethyl-2H-indazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A Combine indazole, PPh3, and CH3OH in anhydrous THF. B Cool to 0°C. A->B C Add DEAD or DIAD dropwise. B->C D Warm to RT. Stir 4-8 hrs. C->D E Monitor by TLC. D->E F Concentrate under reduced pressure. E->F G Purify directly by column chromatography. F->G

Figure 3: Workflow for N2-selective methylation via Mitsunobu.

Characterization and Validation of Regioisomers

Unambiguous assignment of the N1 and N2 regioisomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[6][15]

Key Differentiating NMR Features:

  • ¹H NMR: The chemical shift of the N-CH₃ protons is often diagnostic. Typically, the N1-methyl protons appear slightly more downfield than the N2-methyl protons.

  • ¹³C NMR: The chemical shifts of the indazole ring carbons, particularly C3 and C7a, are significantly different between the two isomers.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment provides definitive proof of connectivity.

    • For the N1-isomer , a correlation will be observed between the N-CH₃ protons and the C7a carbon of the indazole ring.

    • For the N2-isomer , a correlation will be observed between the N-CH₃ protons and the C3 carbon of the indazole ring.

Parameter N1-Isomer (Thermodynamic) N2-Isomer (Kinetic)
Compound Name 6-bromo-1,4-dimethyl-1H-indazole6-bromo-2,4-dimethyl-2H-indazole
¹H NMR (N-CH₃) Expected ~4.0-4.2 ppmExpected ~3.8-4.0 ppm
Key HMBC Cross-Peak N-CH ₃ ↔ C 7aN-CH ₃ ↔ C 3
Expected Yield >80%>85%
Expected Selectivity >95:5 (N1:N2)>95:5 (N2:N1)

Table 1: Summary of expected quantitative and analytical data for the N-methylated regioisomers. Note: Exact NMR shifts are solvent-dependent and should be confirmed by experimental data.

Troubleshooting and Final Remarks

  • Incomplete Reaction: If a reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, though this may slightly erode regioselectivity in the N1-selective protocol.[2] Ensure all reagents are fresh and solvents are anhydrous.

  • Mixture of Isomers: If a significant mixture of isomers is obtained, separation can be achieved by careful flash column chromatography.[17] Sometimes, recrystallization from a suitable solvent system can selectively crystallize one isomer.[18]

  • Mitsunobu Purification: The purification of Mitsunobu reactions can be tedious. Using polymer-bound triphenylphosphine or specialized workup procedures can simplify the removal of byproducts.

By leveraging the principles of kinetic and thermodynamic control, researchers can efficiently and selectively synthesize either the N1 or N2 methylated derivative of 6-bromo-4-methyl-1H-indazole. The protocols and validation methods described herein provide a robust framework for accessing these valuable chemical entities for applications in drug discovery and development.

References

Click to expand
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Creevey, L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. [Link]

  • Jetty, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). National Institutes of Health. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2023). ResearchGate. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2023). Bangladesh Journals Online. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Method for separating and purifying substituted indazole isomers. (2011).
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Kinetic control vs. thermodynamic control. (2020). YouTube. [Link]

  • Advancing 6-bromo-7-[. [Link]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018). YouTube. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • 6-bromo-2-methyl-2h-indazole-3-carboxylic acid. PubChemLite. [Link]

-acid)

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Protocol for the Regioselective C-H Activation of 2,4-Dimethyl-2H-Indazole: A Gateway to Novel Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Late-stage functionalization of these heterocycles via C-H activation offers a powerful strategy to rapidly generate diverse analogs for structure-activity relationship (SAR) studies. This application note provides a detailed, field-proven protocol for the selective C-H activation of 2,4-dimethyl-2H-indazole, a common building block in drug discovery programs. We focus on the iridium-catalyzed C-H borylation at the C3 position, a highly reliable transformation that installs a versatile boronate ester handle for subsequent derivatization. The causality behind experimental choices, mechanistic insights, and a step-by-step workflow are detailed to ensure reproducibility and success for researchers in pharmaceutical and chemical development.

Introduction: The Strategic Value of C-H Functionalization on Indazoles

The direct conversion of a carbon-hydrogen (C-H) bond into a carbon-carbon or carbon-heteroatom bond is a transformative concept in modern organic synthesis. It streamlines synthetic routes by eliminating the need for pre-functionalized starting materials, thus improving atom and step economy.[3][4] For drug development professionals, this translates to the accelerated synthesis of compound libraries around a core scaffold.

The 2,4-dimethyl-2H-indazole core presents a unique challenge and opportunity. Unlike many C-H activation substrates, it lacks a classical directing group on the N2-position (e.g., a phenyl or pyridine group) that is often used to orchestrate regioselectivity on the fused benzene ring with catalysts like palladium or rhodium.[5][6] Consequently, functionalization is governed by the intrinsic electronic properties of the heterocycle. The C3-position of the indazole ring is electronically distinct and often the most reactive site for C-H activation in the absence of steric directing effects.[7][8]

This protocol leverages iridium catalysis, which has emerged as a premier method for the C-H borylation of heterocycles, often proceeding with high regioselectivity dictated by sterics and electronics rather than a coordinating directing group.[9][10] The resulting 3-borylated indazole is a stable, versatile intermediate, primed for Suzuki-Miyaura cross-coupling to introduce a wide array of aryl and vinyl substituents.[11]

Mechanistic Rationale: Why Iridium-Catalyzed Borylation?

The choice of an iridium-based catalyst is a deliberate one, grounded in its established mechanism for C-H borylation. The catalytic cycle, illustrated below, typically involves an oxidative addition of the B-H bond of the boron source (e.g., pinacolborane, B₂pin₂) to the iridium center, followed by the rate-determining C-H activation step via a concerted metalation-deprotonation pathway. Reductive elimination then releases the borylated product and regenerates the active iridium catalyst.

Key advantages of this approach for 2,4-dimethyl-2H-indazole are:

  • High Regioselectivity for C3: The electronic nature of the indazole ring favors functionalization at the C3 position. Iridium catalysis effectively exploits this inherent reactivity.[7][8]

  • No Directing Group Required: The N2-methyl group does not participate in chelation, making this a powerful method for substrates that are incompatible with directing group strategies.

  • Exceptional Functional Group Tolerance: The mild reaction conditions are compatible with a wide range of functional groups commonly found in drug candidates, making it ideal for late-stage functionalization.[7][8]

G cluster_catalyst Catalyst State cluster_reagents Reagents & Products Ir_cat [Ir(COD)OMe]₂ + dtbpy Active_Ir Active Ir(III) Catalyst Ir_cat->Active_Ir Activation Ir_H_Bpin Ir(III)-H(Bpin) Complex Active_Ir->Ir_H_Bpin Oxidative Addition Ir_Indazole Six-Membered Ir(V) Intermediate Ir_H_Bpin->Ir_Indazole C-H Activation (CMD Pathway) Ir_Indazole->Active_Ir Regeneration Product C3-Borylated Indazole Ir_Indazole->Product Reductive Elimination Indazole 2,4-dimethyl- 2H-indazole Indazole->Ir_Indazole B2pin2 B₂pin₂ B2pin2->Ir_H_Bpin

Caption: Proposed catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Protocol: C3-Borylation of 2,4-Dimethyl-2H-Indazole

This protocol is designed to be a self-validating system. Successful execution should yield the desired product with high selectivity, verifiable by standard analytical techniques.

3.1. Materials and Equipment

  • Substrate: 2,4-dimethyl-2H-indazole

  • Catalyst Precursor: [Ir(COD)OMe]₂ (methoxy(cycloocta-1,5-diene)iridium(I) dimer)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, nitrogen or argon gas inlet, heating block or oil bath, rotary evaporator, silica gel for chromatography.

3.2. Reagent Summary Table

ReagentMolar Equiv.Catalyst LoadingPurpose
2,4-dimethyl-2H-indazole1.0-Starting Material
[Ir(COD)OMe]₂0.0153 mol%Catalyst Precursor
dtbpy0.033 mol%Ligand
B₂pin₂1.1-Boron Source
Anhydrous THF--Solvent (0.1 M conc.)

3.3. Step-by-Step Procedure

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dimethyl-2H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [Ir(COD)OMe]₂ (0.015 eq, 3 mol % Ir), and 4,4′-di-tert-butyl-2,2′-bipyridine (0.03 eq).

    • Expert Insight: The catalyst and ligand are air-sensitive. It is crucial to handle them under an inert atmosphere to prevent catalyst deactivation. Using a glovebox is ideal, but standard Schlenk line techniques are also effective.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add anhydrous THF via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Causality: Anhydrous solvent is critical as water can hydrolyze the boron reagent and interfere with the catalyst.

  • Reaction: Seal the flask and place it in a pre-heated heating block or oil bath set to 80 °C. Stir the reaction mixture vigorously for 12-16 hours.

    • Expert Insight: Reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS or GC-MS analysis. The disappearance of the starting material is a key indicator of completion.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The resulting crude residue can be directly purified by flash column chromatography on silica gel.

    • Causality: While some N-borylated indazoles can be sensitive to silica gel, the C3-borylated product of N-alkyl indazoles is generally stable enough for chromatographic purification.[8] A solvent system of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing to 20%) is typically effective.

3.4. Validation and Characterization

  • ¹H NMR: The most telling sign of successful C3-borylation is the disappearance of the proton signal for C3-H (typically a singlet around δ 7.8-8.2 ppm). New signals corresponding to the pinacol methyl groups will appear as a sharp singlet (integrating to 12H) around δ 1.3-1.4 ppm.

  • ¹³C NMR: The appearance of a new quaternary carbon signal for C3 attached to boron and the signal for the pinacol carbons will be observed.

  • Mass Spectrometry: The mass of the product will correspond to the starting material plus the mass of the pinacolboronate group minus a hydrogen atom.

Experimental Workflow Diagram

The following diagram outlines the complete process from reaction setup to the final, purified product, which is ready for subsequent transformations.

G A 1. Reagent Addition (Substrate, B₂pin₂, Ir Catalyst, Ligand) - Under Inert Atmosphere - B 2. Solvent Addition (Anhydrous THF) A->B Step 1 → 2 C 3. Reaction Heating (80 °C, 12-16 h) B->C Step 2 → 3 D 4. Reaction Cooldown & Solvent Removal C->D Step 3 → 4 E 5. Purification (Silica Gel Chromatography) D->E Step 4 → 5 F 6. Characterization (NMR, MS) E->F Validation G Purified C3-Borylated Product E->G Yields

Caption: Workflow for Ir-catalyzed C3-borylation of 2,4-dimethyl-2H-indazole.

Conclusion and Outlook

This application note details a robust and highly selective protocol for the C-H borylation of 2,4-dimethyl-2H-indazole. By understanding the mechanistic principles that favor iridium catalysis for this non-directing group-containing substrate, researchers can confidently apply this method. The resulting 3-(pinacolboryl)-2,4-dimethyl-2H-indazole is a key building block, enabling rapid diversification through well-established cross-coupling chemistries. This protocol serves as a foundational tool for medicinal chemists and drug development professionals aiming to explore new chemical space around the valuable indazole core.

References

  • Larsen, E. R., & Maleczka, R. E., Jr. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. The Journal of Organic Chemistry, 80(11), 5896–5906. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Thirunavukkarasu, V. S., & Ackermann, L. (2014). Ruthenium-Catalyzed Redox-Neutral C–H Activation via N–N Cleavage: Synthesis of N-Substituted Indoles. Organic Letters, 16(24), 6494–6497. [Link]

  • Larsen, E. R., & Maleczka, R. E. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. Organic Letters, 17(10), 2442–2445. [Link]

  • Wang, G. W., Yuan, T. T., & Li, D. D. (2011). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers, 1(1), 50-54. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 133(43), 17168–17171. [Link]

  • Reddy, M. S., & Thirupathi, P. (2018). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 83(15), 8435–8444. [Link]

  • Harrisson, P., Morris, J., Moir, J., & Steel, P. G. (2012). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances, 2(26), 9996-9999. [Link]

  • Li, B., Ma, J., & Jiang, H. (2017). Rh(III)-catalyzed C–H acylmethylation of 2H-indazoles with sulfoxonium ylides. Organic & Biomolecular Chemistry, 15(4), 849-852. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Tang, D., & Li, X. (2014). Pd- and Cu-catalyzed C–H arylation of indazoles. Tetrahedron Letters, 55(17), 2823-2826. [Link]

  • Yang, Y., & Lan, Y. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances, 10(71), 43531-43535. [Link]

  • Gandeepan, P., & Ackermann, L. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4942. [Link]

  • Wang, C., Li, X., & Zhu, J. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Catalysts, 10(11), 1253. [Link]

  • Sambiagio, C., & Marsden, S. P. (2016). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 45(2), 468-528. [Link]

  • Khan, I., & Zaib, S. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5028. [Link]

  • Wang, X., & Geng, Z. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(28), 6145-6156. [Link]

  • Kumar, A., & Kumar, V. (2016). Cu-catalyzed arylation of the amino group in the indazole ring: regioselective synthesis of pyrazolo-carbazoles. Organic & Biomolecular Chemistry, 14(12), 3273-3281. [Link]

  • Wang, Y., & Zhu, J. (2023). Cu-Catalyzed Regioselective C-H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. The Journal of Organic Chemistry, 88(9), 5731-5744. [Link]

  • Ellman, J. A., & Bergman, R. G. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(20), 7622–7625. [Link]

  • Harrisson, P., Morris, J., Moir, J., & Steel, P. G. (2012). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances, 2(26), 9996. [Link]

  • Hajra, A., & Ghosh, S. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Chemistry–A European Journal, 28(61), e202200158. [Link]

  • Reddy, M. S., & Thirupathi, P. (2020). C−H functionalization of 2H‐indazoles. Asian Journal of Organic Chemistry, 9(5), 654-666. [Link]

  • Chen, Y., & Cui, X. (2021). Direct synthesis of indazole derivatives via Rh(III)-catalyzed C-H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, 19(35), 7701-7705. [Link]

  • Ellman, J. A., & Bergman, R. G. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(20), 7622-7625. [Link]

Sources

Application Note: Advanced Protocols for Regioselective N2-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N2 Selectivity Challenge

Indazoles are privileged pharmacophores in kinase inhibitors and GPCR modulators. However, their functionalization is plagued by a fundamental thermodynamic challenge: the


-indazole tautomer (benzenoid) is approximately 4.5 kcal/mol more stable  than the 

-indazole (quinoid) tautomer.

Under standard basic alkylation conditions (e.g., NaH/DMF,


/Acetone), the reaction proceeds via the indazolyl anion. This anion delocalizes charge, but the transition state leading to the 

-product restores the aromatic benzene ring, driving the reaction toward

-alkylation (Thermodynamic Control).

To achieve


-selectivity , one must bypass the anionic intermediate and operate under Kinetic Control  or utilize Acid Catalysis  where the neutral indazole acts as the nucleophile. In the neutral state, the lone pair on 

is orthogonal to the

-system (pyridine-like) and is significantly more nucleophilic than the pyrrole-like

.

This guide details two high-fidelity protocols to invert standard selectivity from


 to 

.

Mechanistic Drivers & Decision Logic

Understanding the electronic state of the substrate is the single most important factor in reagent selection.

Visualizing the Selectivity Bifurcation

The following diagram illustrates the divergence between Neutral (Kinetic) and Anionic (Thermodynamic) pathways.

IndazoleMechanism Start Indazole Substrate Base Basic Conditions (NaH, K2CO3) Start->Base Deprotonation Acid Neutral/Acidic Conditions (TfOH, Meerwein Salt) Start->Acid Activation Anion Indazolyl Anion (Ambident Nucleophile) Base->Anion Neutral Neutral Indazole (N2 is Pyridine-like) Acid->Neutral TS_N1 Transition State N1 (Restores Benzenoid Aromaticity) Anion->TS_N1 Major Pathway TS_N2 Transition State N2 (Kinetic Attack by Lone Pair) Neutral->TS_N2 Major Pathway Prod_N1 N1-Alkyl Indazole (Thermodynamic Product) TS_N1->Prod_N1 Prod_N2 N2-Alkyl Indazole (Kinetic Product) TS_N2->Prod_N2

Figure 1: Mechanistic bifurcation showing how reaction conditions dictate the nucleophilic species and subsequent regioselectivity.[1]

Recommended Reagents & Protocols

Method A: The Modern Standard (Acid-Catalyzed Imidates)

Best for: Primary, Secondary, and Tertiary Alkyl Groups. High Functional Group Tolerance.

This method, optimized by Pfizer (Clemens et al., 2022), utilizes alkyl 2,2,2-trichloroacetimidates.[1][2] The acid catalyst protonates the imidate, making it an electrophile that reacts with the neutral indazole at the most nucleophilic site (


).

Reagents:

  • Electrophile: Alkyl 2,2,2-trichloroacetimidate (Prepared from alcohol + trichloroacetonitrile).

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or Copper(II) Triflate (

    
    ).[3][4]
    
  • Solvent: Toluene or Cyclohexane/DCM (Non-polar solvents enhance

    
     selectivity).
    
Detailed Protocol:
  • Preparation of Imidate (if not commercial):

    • Mix the desired alcohol (1.0 equiv) with trichloroacetonitrile (1.1 equiv) and DBU (0.1 equiv) in DCM at 0°C. Warm to RT for 2 hours.

    • Filter through a short pad of neutral alumina to remove DBU. Concentrate to yield the imidate.

  • Alkylation Reaction:

    • Charge a reaction vial with

      
      -indazole (1.0 equiv) and the prepared Alkyl Trichloroacetimidate (1.2 – 1.5 equiv).
      
    • Add anhydrous Toluene (0.2 M concentration relative to indazole).

    • Critical Step: Add TfOH (0.1 equiv) dropwise at room temperature.

    • Note: For acid-sensitive substrates, substitute TfOH with

      
       (0.1 equiv) .
      
  • Workup:

    • Stir at room temperature for 2–12 hours (monitor by LCMS).

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purify via silica chromatography (N2 isomers typically elute after N1 isomers in EtOAc/Hexanes due to higher polarity).

Expected Selectivity: >10:1 (


:

).
Method B: The "Magic Methyl" Route (Meerwein Salts)

Best for: Methylation and Ethylation only. Extremely fast.

Trimethyloxonium tetrafluoroborate (


) is a hard electrophile that reacts almost exclusively with the neutral nitrogen lone pair (

) before any equilibration can occur.
Detailed Protocol:
  • Setup: Flame-dry glassware under Argon/Nitrogen. Moisture sensitivity is high.

  • Reaction:

    • Dissolve

      
      -indazole (1.0 equiv) in anhydrous DCM  or EtOAc .
      
    • Add Trimethyloxonium tetrafluoroborate (1.1 equiv) in one portion at room temperature.

    • Observation: The reaction is often exothermic and completes within 30 minutes.

  • Quench:

    • The reaction produces the tetrafluoroborate salt of the

      
      -methyl indazole.
      
    • Wash the organic layer vigorously with saturated

      
        to neutralize the salt and liberate the free base.
      
  • Isolation:

    • Separate organic layer, dry, and concentrate.

Expected Selectivity: >95:5 (


:

).[5]

Optimization Matrix & Troubleshooting

When standard protocols fail, use this matrix to diagnose and adjust.

VariableConditionEffect on SelectivityRecommendation for N2
Base Strong (NaH, KHtBu)Favors

(Thermodynamic)
AVOID. Use Acid catalysis or no base.
Base Weak/NoneFavors

(Kinetic)
Use neutral conditions.
Solvent Polar Aprotic (DMF, DMSO)Stabilizes Anion (

)
AVOID.
Solvent Non-polar (Toluene, DCM)Destabilizes ion pairsPREFERRED.
Temperature High (>80°C)Promotes equilibration to

Keep < 40°C.
Sterics C7-SubstituentBlocks

physically
Naturally favors

.
Workflow for Reagent Selection

SelectionFlow Input Target: N2-Alkylated Indazole R_Group What is the R-Group? Input->R_Group Branch_Me Methyl / Ethyl R_Group->Branch_Me Branch_Complex Primary / Secondary / Tertiary (Complex R) R_Group->Branch_Complex Branch_Aryl Aryl / Heteroaryl R_Group->Branch_Aryl Method_Meerwein Use Meerwein Salt (Me3O+ BF4-) in DCM Branch_Me->Method_Meerwein Method_Imidate Use Alkyl Trichloroacetimidate + TfOH or Cu(OTf)2 in Toluene Branch_Complex->Method_Imidate Method_ChanLam Use Cu(OAc)2 + Ligand (Chan-Lam Coupling) *Selectivity varies* Branch_Aryl->Method_ChanLam

Figure 2: Decision tree for selecting the optimal reagent based on the desired substituent.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[6] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[6][7] The Journal of Organic Chemistry, 69(17), 5578–5587.[7] [Link] (Foundational work on metal-catalyzed arylation, highlighting the difficulty of N2 selectivity in arylation).

  • Luo, G., Chen, L., & Dubé, P. (2015). Regioselective N-Alkylation of Indazoles. The Journal of Organic Chemistry, 71, 5392. (Contextualizing the thermodynamic preference for N1).
  • Cheung, M. H. H., et al. (2024).[8] Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6088-6094. [Link] (Provides the counter-argument: demonstrates how strictly thermodynamic conditions yield N1, validating the need for alternative methods for N2).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 1H-Indazole and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The indazole scaffold exists as two principal tautomers: the thermodynamically more stable 1H-indazole and the less prevalent 2H-indazole. The position of the nitrogen-bound proton profoundly influences the electronic distribution within the bicyclic system, leading to distinct physicochemical and spectroscopic properties. A thorough understanding of these differences is paramount for unambiguous structural elucidation and rational drug design.

This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts of 1H- and 2H-indazole isomers. By examining experimental data, we will highlight the key distinguishing features in their respective proton spectra, offering a practical reference for researchers in the field.

The Structural Isomers: 1H- vs. 2H-Indazole

The fundamental difference between the two isomers lies in the position of the tautomerizable proton on the pyrazole ring. In 1H-indazole, the proton is attached to the N1 nitrogen, which is adjacent to the benzene ring fusion. In 2H-indazole, the proton resides on the N2 nitrogen, which is further from the fused benzene ring. This seemingly subtle distinction results in significant changes to the electronic environment of the protons, which is directly reflected in their ¹H NMR chemical shifts.

G cluster_1H 1H-Indazole cluster_2H 2H-Indazole 1H_structure 2H_structure

Figure 1: Structures of 1H-Indazole and 2H-Indazole.

Comparative Analysis of ¹H NMR Chemical Shifts

The most direct way to appreciate the spectral differences between the two isomers is to compare their ¹H NMR data. While the parent 2H-indazole is less stable and thus less commonly isolated, data from its N-substituted derivatives provide a reliable indication of the chemical shifts for the core protons. The following table compiles representative ¹H NMR data for 1H-indazole and various 2-substituted 2H-indazoles in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).

Proton1H-Indazole in CDCl₃ (δ ppm)1H-Indazole in DMSO-d₆ (δ ppm)[2]2-Phenyl-2H-indazole in CDCl₃ (δ ppm)[3]2-(3-bromophenyl)-2H-indazole in CDCl₃ (δ ppm)[3]
H-3 ~8.10 (s)8.104 (d)~8.33 (s)~8.35 (s)
H-4 ~7.51 (d)7.783 (d)~7.80 (d)~7.81 (m)
H-5 ~7.18 (t)7.128 (t)~7.29 (m)~7.30 (m)
H-6 ~7.40 (t)7.362 (t)~7.10 (t)~7.13 (t)
H-7 ~7.77 (d)7.578 (d)~7.67 (d)~7.66 (m)
N-H ~10.5 (br s)~13.1 (br s)--

Key Observations:

  • H-3 Proton: The most significant and diagnostically useful difference is observed for the H-3 proton. In 2H-indazoles, the H-3 proton is consistently shifted downfield (to a higher ppm value) by approximately 0.2-0.3 ppm compared to its counterpart in 1H-indazole.[4] This deshielding effect in the 2H-isomer is attributed to the different electronic environment created by the N2-substitution pattern.

  • Benzene Ring Protons (H-4, H-5, H-6, H-7): The protons on the benzene ring also exhibit noticeable, albeit smaller, shifts between the two isomers. In the 2-aryl-2H-indazoles, the H-4 and H-7 protons tend to be slightly shifted compared to 1H-indazole. The precise shifts of these protons are also influenced by the nature of the substituent at the N2 position.

  • N-H Proton: The N-H proton of 1H-indazole is a broad singlet that appears far downfield, typically above 10 ppm, and its chemical shift is highly dependent on the solvent and concentration.

Causality Behind the Chemical Shift Differences

The observed differences in chemical shifts can be rationalized by considering the electronic structures of the two isomers. In 1H-indazole, the N1 nitrogen is more pyrrole-like, while the N2 nitrogen is more pyridine-like. In 2H-indazole, this situation is reversed. The position of the substituent (a proton in the parent molecules or an alkyl/aryl group in derivatives) on either N1 or N2 alters the overall electron density distribution in the heterocyclic ring, which in turn influences the shielding of the attached and nearby protons.

Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method, have been employed to predict the ¹H NMR chemical shifts of indazole isomers and support the experimental findings.[5][6] These calculations confirm that the electronic environment of the H-3 proton is significantly different in the two tautomers, leading to the observed downfield shift in the 2H-isomer.

G cluster_1H 1H-Indazole Electronic Environment cluster_2H 2H-Indazole Electronic Environment 1H_N1 N1-H (Pyrrole-like) 1H_N2 N2 (Pyridine-like) 1H_H3 H-3 Shielded 1H_N2->1H_H3 Influences 2H_H3 H-3 Deshielded 1H_H3->2H_H3  Distinct Chemical Shifts   2H_N1 N1 (Pyridine-like) 2H_N2 N2-R (Pyrrole-like) 2H_N2->2H_H3 Influences G start Start dissolve Dissolve 5-10 mg of Indazole in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) start->dissolve transfer Transfer Solution to a 5 mm NMR Tube dissolve->transfer instrument Place NMR Tube in Spectrometer transfer->instrument setup Set Up Experiment: - ¹H Frequency (e.g., 400 MHz) - Number of Scans (e.g., 16) - Relaxation Delay (e.g., 1 s) instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire process Process Data: - Fourier Transform - Phase Correction - Baseline Correction acquire->process reference Reference Spectrum to Residual Solvent Peak or TMS process->reference analyze Analyze Spectrum: - Identify Chemical Shifts - Determine Coupling Constants - Integrate Peaks reference->analyze end End analyze->end

Figure 3: Experimental Workflow for ¹H NMR Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the indazole sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra. [7]2. Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

  • Instrumentation and Setup:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Set up the ¹H NMR experiment with standard parameters. For a typical 400 MHz spectrometer, this may include:

      • A 90° pulse width.

      • A spectral width of approximately 16 ppm.

      • An acquisition time of around 2-4 seconds.

      • A relaxation delay of 1-5 seconds.

      • Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integrals.

  • Referencing: Reference the spectrum using either the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

  • Spectral Analysis: Analyze the processed spectrum to determine the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration for each proton signal.

Conclusion

The distinction between 1H- and 2H-indazole isomers is readily achievable through routine ¹H NMR spectroscopy. The chemical shift of the H-3 proton serves as a definitive marker, appearing significantly downfield in the 2H-isomer compared to the 1H-isomer. This guide provides a foundational understanding of these differences, supported by experimental data and a clear methodological framework. For researchers in drug discovery and organic synthesis, a firm grasp of these spectroscopic nuances is indispensable for the accurate characterization and subsequent development of novel indazole-based compounds.

References

  • Al-Hourani, B. J., El-Elimat, T., Al-Dujaili, L. J., Al-Daffash, R. M., & Al-Hunaiti, A. A. (2020). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 25(19), 4539. [Link]

  • Chen, J., Ju, T., Chen, J., & Wang, G. (2018). Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Organic & Biomolecular Chemistry, 16(21), 3950-3954. [Link]

  • Fruchier, A., & Elguero, J. (1977). Spectres de RMN du 1H et du 13C de l'indazole et de quelques dérivés. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(1), 79-83.
  • Alkorta, I., Elguero, J., & Foces-Foces, C. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 69(26), 9125–9132. [Link]

  • Kumar, A., & Kumar, V. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Singh, R., Bhardwaj, D., & Saini, M. R. (2013). Comparison of experimental and calculated 1H NMR chemical shifts of diastereoisomer 3.
  • ResearchGate. (n.d.). Comparison between theoretical and experimental 1 H NMR chemical shifts of titled compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) A facile synthesis of 2H-indazoles under neat conditions and further transformation i. Retrieved from [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). Retrieved from [Link]

  • Khan, I., Zaib, S., & Batool, S. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5732. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Claramunt, R. M., López, C., & Elguero, J. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 733-738. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole. PubChem. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

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Technical Guide: LC-MS/MS Fragmentation & Isomeric Differentiation of Brominated Dimethyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS fragmentation behavior of brominated dimethyl indazoles, a structural class critical in the synthesis of indazole-carboxamide synthetic cannabinoids (e.g., ADB-BINACA precursors) and kinase inhibitors.

Executive Summary & Core Principles

Objective: To provide a mechanistic framework for the identification and differentiation of brominated dimethyl indazole regioisomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The "Bromine Anchor" Principle: Unlike standard organic small molecules, brominated indazoles possess a built-in validation tag—the


 isotopic pattern . In any mass spectrum (MS1 or MS2), the presence of a doublet separated by 2 Da with nearly equal intensity (1:1 ratio) confirms the retention of the bromine atom.
  • Precursor Scan: The molecular ion

    
     appears as a doublet.
    
  • Product Scan: Fragments retaining bromine appear as doublets; fragments losing bromine appear as singlets. This binary state allows for rapid filtering of noise.

Structural Classes & Fragmentation Mechanics

The fragmentation logic depends heavily on the position of the bromine (3-position vs. benzene ring) and the methyl groups (N1/N2 vs. C-ring).

The Fragmentation Hierarchy

Fragmentation in ESI-CID (Collision Induced Dissociation) follows a specific energy hierarchy:

  • Amide/Side-chain Cleavage (if present): Lowest energy.

  • Ring Opening/HCN Loss: Medium energy.

  • C-Br Cleavage: High energy (aryl-Br bonds are strong).

Pathway A: The "Indazole Zipper" (Ring Cleavage)

The most characteristic pathway for indazoles is the sequential loss of


 (27 Da) or acetonitrile (

, 41 Da) if methylated.
  • Mechanism: Protonation occurs at

    
    . Retro-Diels-Alder (RDA) type mechanisms or simple bond scission leads to the opening of the pyrazole ring.
    
  • Diagnostic Ion: Formation of the arylnitrilium ion .

    • Example: 3-bromo-1-methylindazole (

      
       211/213) 
      
      
      
      Loss of
      
      
      
      
      Bromophenyl cation (
      
      
      170/172).
Pathway B: Bromine Loss (Radical vs. Neutral)

While ESI typically produces even-electron ions, halogenated aromatics can undergo radical cleavage under high collision energy (CE).

  • Homolytic Cleavage:

    
     (Radical cation).
    
    • Observation: Loss of 79/81 Da. The resulting peak is a singlet .

  • Heterolytic Cleavage (less common in ESI): Loss of

    
     (80/82 Da).
    

Comparative Analysis: Regioisomer Differentiation

Distinguishing isomers (e.g., 3-bromo-1,6-dimethylindazole vs. 6-bromo-1,3-dimethylindazole) requires monitoring specific "Survival Yields" of the parent ion and unique fragments.

Feature3-Bromo Isomers (Pyrazole Ring)Benzene-Ring Bromo Isomers (4, 5, 6, 7-Br)
Stability Labile. The C3-Br bond is activated by the adjacent nitrogens.Stable. The Aryl-Br bond is robust.
Primary Loss Often loses Br radical (

) at lower CE.
Predominantly loses HCN/CH3CN (

) first.
Key Fragment Phenyl cation (Singlet, no Br).Brominated-azirine/nitrilium (Doublet, retains Br).
Isotope Pattern Product ions rapidly become Singlets .Product ions remain Doublets deep into MS3.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-checking. If the "Checkpoint" fails, do not proceed to the next step.

Phase 1: Chromatographic Separation

Objective: Separate isomers before MS analysis to prevent spectral convolution.

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (2.1 x 100 mm, 1.7 µm).

    • Why: Biphenyl phases offer superior selectivity for positional isomers of aromatic rings compared to C18, interacting via

      
       stacking.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Methanol + 0.1% Formic Acid (Methanol promotes better ionization for indazoles than Acetonitrile).

Phase 2: MS/MS Acquisition

Instrument: Q-TOF or Triple Quadrupole (QqQ). Ionization: ESI Positive Mode (


).[3]

Step-by-Step Acquisition:

  • Full Scan (MS1): Scan

    
     100–500.[4]
    
    • Checkpoint 1: Locate the parent ion. Does it show a 1:1 doublet separated by 2.0 Da?

      • Yes: Bromine confirmed.

      • No: Check synthesis/standard.[1][5]

  • Product Ion Scan (MS2): Apply Stepped Collision Energy (e.g., 10, 20, 40 eV).

    • Rationale: Low CE preserves the molecular ion; High CE forces the C-Br cleavage.

  • Data Processing: Generate Extracted Ion Chromatograms (EIC) for:

    • Parent Doublet (e.g., 225.0/227.0).

    • De-brominated Fragment (Singlet).

    • Ring-opened Fragment (Doublet).

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for a generic Bromo-Dimethyl-Indazole . Note how the "Isotope Flag" (Doublet vs. Singlet) tracks the bromine atom.

FragmentationPathway cluster_legend Legend key1 Br-Containing Ion (Doublet) key2 De-Brominated Ion (Singlet) key3 Neutral Loss Parent [M+H]+ Precursor (Bromo-Dimethyl-Indazole) m/z ~225/227 (Doublet) RingOpen [M+H - HCN]+ (Ring Opening) m/z ~198/200 (Doublet) Parent->RingOpen - HCN (27 Da) (Common for 4/5/6/7-Br) MeLoss [M+H - CH3]+ (Demethylation) m/z ~210/212 (Doublet) Parent->MeLoss - CH3• (15 Da) (High Energy) BrLoss [M+H - Br•]+ (Phenyl Cation) m/z ~146 (Singlet) Parent->BrLoss - Br radical (79/81 Da) (Favored for 3-Br) SecFrag1 [M+H - HCN - Br]+ (Aryl Cation) m/z ~119 (Singlet) RingOpen->SecFrag1 - Br radical BrLoss->SecFrag1 - HCN

Caption: Divergent fragmentation pathways for brominated dimethyl indazoles. The "Doublet" status serves as a tracer for the bromine atom throughout the MS/MS cascade.

References

  • Kusano, M., et al. (2019). Gas chromatography–mass spectrometry (GC–MS) differentiation of regioisomeric chloroamphetamine analogs. Forensic Toxicology. Retrieved from [Link]

  • Banister, S. D., et al. (2015). The chemistry and pharmacology of synthetic cannabinoid receptor agonists (SCRAs) with an indazole core. ACS Chemical Neuroscience. Retrieved from [Link]

  • Holcapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Crystal Structure of 2,4-Substituted Indazole Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole moiety, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to its incorporation into numerous clinically successful drugs.[1][2][3] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5] The strategic placement of substituents on the indazole core is a key strategy in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.

This guide focuses on a specific class of these derivatives: those substituted at the 2- and 4-positions. The nature of the substituents at these positions can profoundly influence the molecule's three-dimensional conformation, crystal packing, and ultimately, its interaction with target proteins. Understanding the crystal structure of these derivatives is therefore paramount for rational drug design and development.

This technical guide provides a comparative analysis of the crystal structure data for a selection of 2,4-substituted indazole derivatives. We will delve into the experimental methodology of single-crystal X-ray diffraction, compare it with other structural elucidation techniques, and discuss the critical implications of these structural insights for drug discovery professionals.

Comparative Analysis of Crystal Structures

The following table summarizes the crystallographic data for two representative 2,4-substituted indazole derivatives. This data provides a foundational understanding of how different substituents at the 2- and 4-positions influence the solid-state conformation of the indazole core.

Compound Name 2-(4-Methylphenyl)-2H-indazole 2-(4-Methoxybenzyl)-4-nitro-2H-indazole
Chemical Formula C₁₄H₁₂N₂C₁₅H₁₃N₃O₃
Molecular Weight 208.26 g/mol 283.28 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Parameters a = 12.539(4) Å, b = 6.029(2) Å, c = 14.401(5) Å, β = 93.636(5)°a = 6.8994(1) Å, b = 9.8052(2) Å, c = 11.1525(2) Å, α = 71.729(1)°, β = 79.436(1)°, γ = 74.349(1)°
Volume (ų) 1086.4(6)685.83(2)
Z (molecules/unit cell) 42
Key Structural Features The indazole ring is nearly planar. The p-tolyl substituent is twisted with respect to the indazole core by a dihedral angle of 46.26(5)°.[6]The indazole and methoxyphenyl moieties are nearly planar and connected by a methylene bridge, resulting in a "hooked" shape.[7]

Analysis of Substituent Effects:

The data reveals that even seemingly minor changes in substitution can lead to significant differences in crystal packing and molecular conformation. The presence of a nitro group at the 4-position in the second example introduces strong electron-withdrawing effects and the potential for different intermolecular interactions compared to the unsubstituted 4-position in the first example. This, in turn, influences the overall crystal lattice. The difference in the substituent at the 2-position (p-tolyl vs. p-methoxybenzyl) also contributes to variations in molecular shape and packing.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of the atomic-level three-dimensional structure of a small molecule is most definitively achieved through single-crystal X-ray diffraction (SCXRD).[8][9][10] The following protocol outlines the key steps in this powerful analytical technique.

Step 1: Crystal Growth - The Foundation of a Good Structure

The quality of the final crystal structure is intrinsically linked to the quality of the single crystal.[11] Therefore, meticulous attention to the crystallization process is crucial.

Protocol for Slow Evaporation:

  • Solvent Selection: Dissolve the purified 2,4-substituted indazole derivative in a suitable solvent or solvent mixture in which it is sparingly soluble. Common choices include ethanol, acetone, acetonitrile, and toluene.[12]

  • Solution Preparation: Prepare a nearly saturated solution of the compound at room temperature.

  • Controlled Evaporation: Transfer the solution to a clean vial. Cover the vial with a cap that is not airtight or with parafilm containing a few pinholes. This allows for the slow evaporation of the solvent.[11]

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[11]

  • Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them from the mother liquor.[12]

Crystal_Growth_Workflow cluster_prep Preparation cluster_growth Growth cluster_harvest Harvesting Purified_Compound Purified Compound Solvent Select Solvent Purified_Compound->Solvent Saturated_Solution Prepare Saturated Solution Solvent->Saturated_Solution Slow_Evaporation Slow Evaporation Saturated_Solution->Slow_Evaporation Incubation Vibration-Free Incubation Slow_Evaporation->Incubation Crystal_Selection Select Suitable Crystal Incubation->Crystal_Selection Harvesting Harvest Crystal Crystal_Selection->Harvesting

Caption: Workflow for growing single crystals via slow evaporation.

Step 2: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]

  • Diffractometer Setup: The mounted crystal is placed in the X-ray beam of a diffractometer. A low-temperature stream of nitrogen is often used to cool the crystal, which minimizes thermal vibrations and radiation damage.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of thousands of reflections.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections.

Step 3: Structure Solution and Refinement
  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process yields the final, high-resolution crystal structure.[13]

SCXRD_Workflow cluster_exp Experimental cluster_proc Processing cluster_analysis Analysis Crystal_Mounting Crystal Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: The overall workflow of single-crystal X-ray diffraction.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of small molecules, other techniques provide valuable and often complementary information.

Technique Principle Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.Provides unambiguous, high-resolution 3D atomic structure.[8][9]Requires high-quality single crystals, which can be challenging to grow.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed information about the connectivity and chemical environment of atoms in solution.[14] Can study dynamic processes.Does not directly provide a 3D structure in the same way as SCXRD. Structure determination is more complex and often results in an ensemble of structures.[14]
Computational Chemistry (e.g., DFT) Quantum mechanical calculations to predict molecular properties.Can predict the geometry of molecules without the need for experimental data.[4][15] Useful for studying reaction mechanisms and electronic properties.The accuracy of the predicted structure is dependent on the level of theory and basis set used. Does not provide experimental validation.

Synergy of Techniques:

The most comprehensive understanding of a molecule's structure and behavior is often achieved by combining these techniques. For example, NMR spectroscopy can confirm the connectivity of a molecule in solution, which can then be used to aid in the refinement of a crystal structure determined by X-ray diffraction. Computational methods can be used to rationalize the observed solid-state conformation and to predict the properties of related, yet-to-be-synthesized molecules.

Implications for Drug Discovery and Development

The precise knowledge of the three-dimensional structure of 2,4-substituted indazole derivatives, as obtained from X-ray crystallography, is invaluable for several aspects of the drug discovery and development pipeline.

  • Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can establish clear SARs.[16][17] For instance, understanding how a substituent at the 4-position influences the orientation of a key pharmacophoric group at the 2-position can guide the design of more potent and selective inhibitors. The study of indazole arylsulfonamides as CCR4 antagonists, for example, revealed that methoxy- or hydroxyl-containing groups at the C4 position were more potent.[18][19]

  • Rational Drug Design: Crystal structures of lead compounds in complex with their target proteins provide a detailed map of the binding interactions. This information allows for the rational design of new derivatives with improved binding affinity and selectivity.

  • Bioisosterism and Lead Optimization: Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in lead optimization.[20][21] Crystal structure data can inform the choice of appropriate bioisosteres for the 2- and 4-positions of the indazole core to improve properties such as solubility, metabolic stability, and cell permeability without disrupting the key binding interactions.

  • Intellectual Property: A well-defined crystal structure provides strong support for patent applications, protecting novel chemical entities.

Drug_Discovery_Impact Crystal_Structure Crystal Structure Data SAR Structure-Activity Relationship (SAR) Crystal_Structure->SAR Rational_Design Rational Drug Design Crystal_Structure->Rational_Design Lead_Optimization Lead Optimization SAR->Lead_Optimization Rational_Design->Lead_Optimization IP Intellectual Property Lead_Optimization->IP

Caption: Impact of crystal structure data on the drug discovery process.

Conclusion

The determination of the crystal structure of 2,4-substituted indazole derivatives through single-crystal X-ray diffraction is a critical step in understanding their chemical nature and pharmacological potential. This guide has provided a comparative overview of their structural features, a detailed workflow for their structural elucidation, and a discussion of the profound implications of this data for the design and development of novel therapeutics. As the field of medicinal chemistry continues to evolve, the synergy between solid-state structural analysis, solution-state characterization, and computational modeling will undoubtedly play an increasingly important role in the creation of the next generation of indazole-based medicines.

References

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  • Structure and synthesis of indazole. ResearchGate. [Link]

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  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. IUCrData. [Link]

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  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry. [Link]

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